molecular formula C10H16N2O2 B8147690 1-[Boc(methyl)amino]cyclopropanecarbonitrile

1-[Boc(methyl)amino]cyclopropanecarbonitrile

Cat. No.: B8147690
M. Wt: 196.25 g/mol
InChI Key: GYBKIVVBHCBURJ-UHFFFAOYSA-N
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Description

1-[Boc(methyl)amino]cyclopropanecarbonitrile is an organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclopropane ring, which is further connected to a nitrile group

Chemical Reactions Analysis

1-[Boc(methyl)amino]cyclopropanecarbonitrile undergoes several types of chemical reactions:

Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, lithium aluminum hydride for reduction, and various acids for Boc deprotection. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[Boc(methyl)amino]cyclopropanecarbonitrile involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can interact with molecular targets such as enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

1-[Boc(methyl)amino]cyclopropanecarbonitrile can be compared with other Boc-protected amino compounds, such as 1-(Boc-amino)cyclopropanecarboxylic acid . While both compounds contain a Boc-protected amino group, the presence of the nitrile group in this compound provides additional reactivity and potential applications. Similar compounds include:

  • 1-(Boc-amino)cyclopropanecarboxylic acid
  • Boc-protected amino acids
  • Boc-protected amines

These compounds share the common feature of Boc protection but differ in their specific functional groups and reactivity .

Properties

IUPAC Name

tert-butyl N-(1-cyanocyclopropyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12(4)10(7-11)5-6-10/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBKIVVBHCBURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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